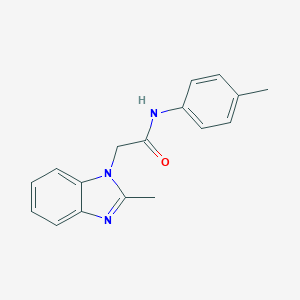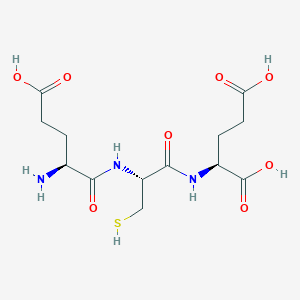
2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide, also known as MMB or MMB-2201, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. It was first synthesized in 2014 and has since gained popularity in the research community due to its strong binding affinity and high potency.
作用機序
The mechanism of action of 2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201 involves binding to the CB1 receptor and activating it. This leads to the activation of downstream signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) and phospholipase C (PLC). The activation of these pathways leads to the modulation of neurotransmitter release, which can affect a wide range of physiological processes.
Biochemical and Physiological Effects:
2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201 has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and glutamate. This can affect a wide range of physiological processes, including pain perception, appetite, and mood. 2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201 has also been shown to have anti-inflammatory effects, which may make it a valuable tool for studying the role of the endocannabinoid system in inflammation.
実験室実験の利点と制限
2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201 has several advantages for lab experiments. It has a high binding affinity and potency, which makes it a valuable tool for studying the CB1 receptor. It is also stable and can be stored for long periods of time. However, 2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201 also has some limitations. It is a synthetic compound and may not accurately reflect the effects of natural cannabinoids. It may also have off-target effects, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on 2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201. One area of interest is the role of the endocannabinoid system in pain perception. 2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201 has been shown to modulate pain perception, and further research could lead to the development of new treatments for chronic pain. Another area of interest is the role of the endocannabinoid system in inflammation. 2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201 has been shown to have anti-inflammatory effects, and further research could lead to the development of new treatments for inflammatory diseases. Finally, there is a need for further research on the safety and toxicity of 2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201, as well as its potential for abuse. This information is essential for the development of safe and effective treatments for a wide range of conditions.
合成法
The synthesis method of 2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201 involves the reaction of 1-(4-methylphenyl)-1H-benzimidazole-2-amine with 2-bromo-N-(2-chloroethyl)acetamide. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The product is then purified through column chromatography to obtain the final compound.
科学的研究の応用
2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201 has been widely used in scientific research to study the effects of synthetic cannabinoids on the CB1 receptor. It has been shown to have a high binding affinity for the CB1 receptor and can activate it with high potency. This makes it a valuable tool for studying the physiological and biochemical effects of CB1 receptor activation.
特性
製品名 |
2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide |
|---|---|
分子式 |
C17H17N3O |
分子量 |
279.34 g/mol |
IUPAC名 |
2-(2-methylbenzimidazol-1-yl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C17H17N3O/c1-12-7-9-14(10-8-12)19-17(21)11-20-13(2)18-15-5-3-4-6-16(15)20/h3-10H,11H2,1-2H3,(H,19,21) |
InChIキー |
DZCMJRAFSPVXEL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=NC3=CC=CC=C32)C |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=NC3=CC=CC=C32)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol](/img/structure/B233325.png)
![N-[(4-cyanophenyl)sulfonyl]-beta-alanine](/img/structure/B233334.png)
![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione](/img/structure/B233340.png)




![(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione](/img/structure/B233411.png)




